4-(4-Cyclopropyl-6-methylpyrimidin-2-yl)aniline
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Overview
Description
4-(4-Cyclopropyl-6-methylpyrimidin-2-yl)aniline is a pyrimidine analog that has been studied for its potential use in a range of scientific experiments. This compound is characterized by its unique structure, which includes a cyclopropyl group and a methyl group attached to a pyrimidine ring, along with an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopropyl-6-methylpyrimidin-2-yl)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopropyl-6-methylpyrimidin-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(4-Cyclopropyl-6-methylpyrimidin-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Cyclopropyl-6-methylpyrimidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Cyclopropyl-6-methyl-2-pyrimidinyl)-benzenamine
- 4-(4-Cyclopropyl-6-methylpyrimidin-2-yl)aniline
Uniqueness
This compound is unique due to its specific structural features, including the cyclopropyl and methyl groups attached to the pyrimidine ring. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
4-(4-cyclopropyl-6-methylpyrimidin-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-9-8-13(10-2-3-10)17-14(16-9)11-4-6-12(15)7-5-11/h4-8,10H,2-3,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOMVYHYYGUSGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)N)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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